7-Methylheptadecane
Description
Contextualizing Branched Alkanes within Organic Geochemistry and Chemical Ecology
Branched alkanes are a class of saturated hydrocarbons that feature alkyl groups attached to a linear carbon backbone. In organic geochemistry, these molecules, particularly those with long chains, are valuable biomarkers. frontiersin.orgfrontiersin.org Their chemical stability allows them to be preserved in the geological record for millions of years, providing insights into past ecosystems and the organisms that inhabited them. pnas.org For instance, the presence and distribution of specific branched alkanes in ancient sediments can indicate the past prevalence of certain bacteria or algae. frontiersin.org
In the realm of chemical ecology, branched alkanes are crucial components of the cuticular hydrocarbon (CHC) profiles of many insects. mdpi.comnih.gov These hydrocarbons form a waxy layer on the insect's cuticle that primarily serves to prevent water loss. mdpi.comnih.gov However, they have also evolved to play a vital role in chemical communication, mediating interactions such as mate recognition, nestmate identification in social insects, and signaling of reproductive status. nih.govpnas.orgmyrmecologicalnews.org The diversity in chain length and the position of methyl branches create a vast array of unique chemical signatures. mdpi.com
Significance of 7-Methylheptadecane as a Specific Molecular Entity
This compound stands out due to its specific structure and its presence in a range of organisms where it performs distinct functions. In aquatic and terrestrial ecosystems, it is a recognized biomarker for cyanobacteria. smolecule.comvulcanchem.com Its detection in sediments is used to reconstruct the history of cyanobacterial blooms and to trace changes in environmental conditions, such as past aridity. vulcanchem.comresearchgate.netio-warnemuende.de
In the insect world, this compound has been identified as a sex pheromone in several species of moths. researchgate.netpsu.edunih.gov For example, it is a key component of the female sex pheromone of the hibiscus leaf caterpillar, Rusicada privata, and the western hemlock looper, Lambdina fiscellaria lugubrosa. nih.govsfu.ca The stereochemistry of the methyl branch can be critical for its biological activity. sfu.ca
Historical Perspective on the Discovery and Initial Characterization of Methyl-Branched Hydrocarbons in Biological Systems
The study of hydrocarbons on insect cuticles dates back to the 1930s, with initial research focusing on their role in preventing desiccation. myrmecologicalnews.org It wasn't until the 1970s that the communicative function of these compounds began to be understood. myrmecologicalnews.org Early work in organic geochemistry also identified mid-chain branched alkanes in sediments, with cyanobacteria being recognized as a major source. gwdg.de
The biosynthesis of methyl-branched alkanes was investigated in cyanobacteria, revealing that the methyl group is derived from S-adenosylmethionine (SAM). nih.gov In insects, it was determined that these hydrocarbons are synthesized from fatty acid precursors. utk.edupnas.org The development of advanced analytical techniques, such as gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR), has been instrumental in identifying the specific structures and stereochemistry of these complex molecules, including this compound, and elucidating their diverse roles in nature. researchgate.netutk.edu
Chemical and Physical Properties of this compound
Below is a table summarizing the key chemical and physical properties of this compound.
| Property | Value |
| IUPAC Name | This compound |
| CAS Number | 20959-33-5 |
| Molecular Formula | C18H38 |
| Molecular Weight | 254.50 g/mol |
| Boiling Point | 308.7 °C (estimated) |
| Flash Point | 110.7 °C (estimated) |
| Density | 0.780 g/cm³ (predicted) |
| Water Solubility | 0.0001081 mg/L at 25 °C (estimated) |
| Data sourced from multiple chemical databases. thegoodscentscompany.comchemeo.comflavscents.comchembk.com |
Research Findings on this compound
The following table details research findings on the occurrence and function of this compound across different organisms.
| Organism/System | Finding | Research Focus |
| Cyanobacteria | Serves as a biomarker for cyanobacterial blooms in aquatic environments. smolecule.comvulcanchem.comresearchgate.net Its presence in sediments helps reconstruct past ecological conditions. researchgate.netcopernicus.orgcopernicus.org | Organic Geochemistry, Paleoecology |
| Rusicada privata (Hibiscus leaf caterpillar) | Identified as the major component of the female sex pheromone, attracting males. nih.govchemecol.org | Chemical Ecology, Entomology |
| Lambdina fiscellaria lugubrosa (Western hemlock looper) | A component of the female sex pheromone blend, acting synergistically with other compounds. sfu.ca | Chemical Ecology, Entomology |
| Lambdina athasaria (Spring hemlock looper) | A component of the female sex pheromone, behaviorally inactive on its own but attracts males in combination with 7,11-dimethylheptadecane. researchgate.netpsu.edu | Chemical Ecology, Entomology |
| Various Insect Orders | Found as a cuticular hydrocarbon. Research on related methyl-branched hydrocarbons shows they are biosynthesized with a specific (R)-configuration across nine insect orders. pnas.orgpnas.org | Insect Biochemistry, Chemical Ecology |
Structure
2D Structure
3D Structure
Properties
CAS No. |
20959-33-5 |
|---|---|
Molecular Formula |
C18H38 |
Molecular Weight |
254.5 g/mol |
IUPAC Name |
7-methylheptadecane |
InChI |
InChI=1S/C18H38/c1-4-6-8-10-11-12-13-15-17-18(3)16-14-9-7-5-2/h18H,4-17H2,1-3H3 |
InChI Key |
AZGIFKCGYRMPKP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCC(C)CCCCCC |
Origin of Product |
United States |
Natural Occurrence and Biological Origin of 7 Methylheptadecane
Production by Cyanobacteria
7-Methylheptadecane is a branched alkane produced naturally by certain types of cyanobacteria. nih.govplos.org These photosynthetic microorganisms synthesize hydrocarbons from fatty acids through specific metabolic pathways. plos.orgnih.gov The production of alkanes, such as this compound, is associated with a two-step enzymatic process involving a fatty acyl-ACP reductase (FAAR) and an aldehyde-deformylating oxygenase (ADO). nih.govplos.orgresearchgate.net Strains that possess the FAAR/ADO pathway are capable of producing alkanes, including branched varieties. nih.govplos.org
The synthesis of this compound is not ubiquitous among all cyanobacteria but is notably concentrated in specific phylogenetic groups. nih.govplos.org Research has demonstrated that branched alkanes, most commonly this compound, are primarily observed in particular clades. nih.govplos.org These include:
Heterocystous Cyanobacteria: These are filamentous cyanobacteria that form specialized, nitrogen-fixing cells called heterocysts. frontiersin.orgnih.govnih.gov
Ramified (Branching) Cyanobacteria: This group includes cyanobacteria that exhibit true branching of their filaments.
Filamentous Cyanobacteria: This broader category includes various non-branching, filamentous forms that have been found to produce these compounds. nih.govplos.org
While branched alkanes are predominantly found in filamentous strains, their production has also been identified in a few unicellular species. nih.gov
Detailed studies have identified several specific cyanobacterial species that produce this compound or related compounds. These findings are crucial for understanding the distribution of this biosynthetic capability.
Nodularia spumigena is a filamentous, heterocystous, and nitrogen-fixing cyanobacterium known to form blooms in brackish water environments. nih.govnih.govmdpi.com As a member of the heterocystous clade, it falls within the group of cyanobacteria known to produce branched alkanes. nih.govplos.org Analysis of its genome, along with that of Anabaena sp. PCC 7120, shows the presence of the complex transcriptional organization of the alkane synthesis gene cluster, indicating the genetic basis for this production. frontiersin.orgresearchgate.net
Anabaena sp. PCC 7120 (also known as Nostoc sp. PCC 7120) is a well-studied, nitrogen-fixing filamentous cyanobacterium. nih.govnih.govmdpi.com This species is confirmed to produce heptadecane (B57597), and the two specific genes required for this synthesis have been identified. nih.govresearchgate.net Furthermore, research suggests that vaccenic acid (11-octadecenoic acid) is a likely precursor for the biosynthesis of 7- or 8-methylheptadecane (B84348) in the related Nostoc muscorum. nih.govplos.org The presence of this precursor fatty acid has also been observed in Anabaena (Nostoc) sp. PCC 7120. nih.gov
Gloeobacter violaceus PCC 7421 is a unique, early-diverging cyanobacterium that lacks the thylakoid membranes found in most other species. nih.govresearchgate.net Despite its distinct cellular structure, it has been reported to produce this compound. nih.gov This was the first report of branched hydrocarbon production in this organism, expanding the known distribution of this capability to include this unicellular cyanobacterium. nih.gov
The genus Fischerella belongs to the ramified cyanobacteria, a clade associated with methylheptadecane production. nih.gov While this compound is the most common isomer, studies on Fischerella sp. PCC 7414 have revealed the production of several less common methylheptadecanes. nih.gov Specifically, this strain synthesizes methylheptadecane isomers with the methyl group located at positions C-4, C-5, and C-6 on the carbon chain. nih.gov
Data Tables
| Cyanobacterial Clade | Description | Reference |
|---|---|---|
| Heterocystous | Filamentous cyanobacteria that form specialized nitrogen-fixing cells. | nih.gov, plos.org |
| Ramified | Cyanobacteria that exhibit true branching of their filaments. | nih.gov, plos.org |
| Filamentous | Broader category of filamentous forms. | nih.gov, plos.org |
| Species | Strain | Compound(s) Produced | Reference |
|---|---|---|---|
| Nodularia spumigena | - | Implied production based on genetic analysis and clade. | researchgate.net, frontiersin.org |
| Anabaena (Nostoc) sp. | PCC 7120 | Heptadecane; precursor for this compound identified. | nih.gov, nih.gov, researchgate.net |
| Gloeobacter violaceus | PCC 7421 | This compound | nih.gov |
| Fischerella sp. | PCC 7414 | 4-Methylheptadecane, 5-Methylheptadecane, 6-Methylheptadecane | nih.gov |
Specific Genera and Species Exhibiting this compound Production
Chlorogleopsis sp. PCC 6912 (Producing other methylheptadecanes)
Research into the hydrocarbon profile of various cyanobacteria has revealed that Chlorogloeopsis sp. PCC 6912 is a producer of several methylheptadecanes. Specifically, this species has been found to synthesize isomers with methyl groups at the C-4, C-5, and C-6 positions. While this confirms the production of closely related branched alkanes by this organism, the presence of this compound has not been explicitly documented in available research.
Anabaena flos-aquae
Anabaena flos-aquae, a well-known filamentous cyanobacterium, has been extensively studied for its production of various bioactive compounds, including toxins. However, detailed analyses of its hydrocarbon composition, specifically concerning the presence of this compound, are not prominently featured in the current scientific literature. Therefore, its role as a producer of this particular compound remains to be definitively established.
Proposed Physiological and Ecological Functions in Cyanobacteria
The production of alkanes such as this compound by cyanobacteria is thought to serve several important physiological and ecological purposes. nih.gov These proposed functions are crucial for the survival and proliferation of these organisms in diverse and often challenging environments.
Prevention of Grazing
One of the leading hypotheses for the function of this compound and other hydrocarbons in cyanobacteria is as a defense mechanism against grazers. nih.gov Cyanobacteria are a primary food source for a variety of aquatic herbivores, and the production of chemical deterrents can reduce predation pressure. While some cyanobacterial metabolites are known to be toxic or unpalatable, the specific role of this compound as a grazing deterrent is an area requiring further direct investigation. Studies have shown that bloom-forming cyanobacteria can be a deterrent to cladocerans, though this is often attributed to toxins or morphology. tandfonline.com
Chemical Signaling
Hydrocarbons are utilized as signaling molecules, such as pheromones, in a variety of organisms, particularly insects. It has been proposed that cyanobacteria may also use hydrocarbons like this compound for intra- or inter-species chemical communication. nih.gov This could involve processes such as mate recognition, aggregation, or the coordination of colonial behavior. However, direct evidence for a pheromonal or other signaling role of this compound within cyanobacterial populations is currently limited.
Prevention of Desiccation
Cyanobacteria are known to inhabit environments prone to periodic drying, and they have evolved various mechanisms to tolerate desiccation. pnas.org It is hypothesized that hydrocarbons, with their hydrophobic nature, could play a role in preventing water loss from the cells. nih.gov These compounds could potentially be incorporated into the cell wall or extracellular polymeric substances (EPS), creating a barrier that reduces the rate of dehydration. While the role of EPS and compatible solutes in desiccation tolerance is well-documented, the specific contribution of this compound to this process is an area of ongoing research.
Production by Insect Species as Pheromone Components
This compound has been identified as a key component of the sex pheromones in several species of Lepidopteran insects. In this context, it functions as a semiochemical, a chemical substance that carries a message, facilitating communication between individuals of a species, primarily for the purpose of mating.
Lepidopteran Insects
Research has identified this compound as a crucial sex pheromone component for the Spring Hemlock Looper Moth, Lambdina athasaria. However, it is not solely responsible for attracting males. Field trapping experiments have demonstrated that this compound is behaviorally inactive on its own. It functions as part of a synergistic blend with another methylated hydrocarbon, 7,11-dimethylheptadecane. It is the combination of these two compounds that elicits a significant attractive response from male moths. researchgate.net
Further investigation into the stereochemistry of these components has revealed that male L. athasaria antennae are specifically attuned to particular isomers. Electrophysiological studies, specifically coupled gas chromatographic-electroantennographic detection (GC-EAD), have shown that only the (7S)-enantiomer of this compound and the meso form of 7,11-dimethylheptadecane are biologically active. nih.gov Lures baited with a combination of (7S)-7-methylheptadecane and meso-7,11-dimethylheptadecane were successful in attracting male Spring Hemlock Looper Moths in field experiments. nih.gov
| Pheromone Component | Isomer | Behavioral Activity |
| This compound | (7S) | Synergist; inactive alone, attractive in combination with meso-7,11-dimethylheptadecane. |
| 7,11-Dimethylheptadecane | meso | Synergist; inactive alone, attractive in combination with (7S)-7-methylheptadecane. |
Similar to its congener, L. athasaria, the Pitch Pine Looper Moth, Lambdina pellucidaria, utilizes this compound as a component of its sex pheromone. The chemical communication system of L. pellucidaria is remarkably similar to that of the Spring Hemlock Looper. Again, this compound is not effective as a standalone attractant but is a vital part of a two-component pheromone blend. researchgate.net
The synergistic partner for this compound in this species is also 7,11-dimethylheptadecane. researchgate.net Studies on the stereoisomeric specificity have shown that, just as with L. athasaria, male L. pellucidaria antennae respond specifically to (7S)-7-methylheptadecane and meso-7,11-dimethylheptadecane. nih.gov Field trials confirmed that lures containing both of these specific isomers were necessary to attract male Pitch Pine Looper Moths. nih.gov The identical pheromone composition and stereochemistry in both L. athasaria and L. pellucidaria, along with overlapping flight periods, have led to scientific discussions regarding their taxonomic classification and the mechanisms of their reproductive isolation, which appears to be primarily based on habitat preference (host plant specificity). researchgate.netnih.gov
| Pheromone Component | Isomer | Behavioral Activity |
| This compound | (7S) | Synergist; inactive alone, attractive in combination with meso-7,11-dimethylheptadecane. |
| 7,11-Dimethylheptadecane | meso | Synergist; inactive alone, attractive in combination with (7S)-7-methylheptadecane. |
In the case of the Hibiscus Leaf Caterpillar, Rusicada privata, this compound plays a more central role in chemical communication. Analysis of abdominal tip extracts from female moths revealed the presence of this compound in significant abundance. This led to the hypothesis that this compound is the primary, and likely sole, component of the female-produced sex pheromone.
Subsequent research confirmed this hypothesis. The identification of this compound was verified by comparing the retention times and mass spectra of the naturally produced compound with those of a synthetic standard. Electroantennographic (EAG) assays demonstrated that male R. privata antennae exhibited a significant response to synthetic this compound. Crucially, field trapping experiments showed that lures baited only with this compound were successful in attracting male moths. This body of evidence confirms that this compound is the principal and behaviorally active sex pheromone of R. privata.
| Pheromone Component | Behavioral Activity |
| This compound | Primary sex pheromone; attractive to males as a single component. |
The sex pheromone of the Western Hemlock Looper, Lambdina fiscellaria lugubrosa, is a more complex blend in which this compound acts as a crucial synergist. The primary attractant and major component of the pheromone is (5R,11S)-5,11-dimethylheptadecane. While this compound alone can attract male moths, its efficacy is significantly enhanced by the addition of other components.
This compound is one of two key synergists in this system. Research has demonstrated that the addition of this compound to (5R,11S)-5,11-dimethylheptadecane significantly increases the number of male moths captured in traps. Furthermore, the stereochemistry of this compound is critical for its biological activity. Electrophysiological bioassays have shown that male Western Hemlock Looper antennae respond strongly to the (7S)-enantiomer but not to the (7R)-enantiomer.
The complete, most attractive pheromone blend for L. fiscellaria lugubrosa consists of three components: (5R,11S)-5,11-dimethylheptadecane, (7S)-7-methylheptadecane, and (5S)-2,5-dimethylheptadecane. The combination of all three compounds results in the highest trap catches, indicating that this compound plays an essential synergistic role in the chemical communication of this species.
| Pheromone Component | Isomer | Behavioral Activity |
| 5,11-Dimethylheptadecane (B14262184) | (5R,11S) | Major component; attractive alone. |
| This compound | (7S) | Synergist; significantly enhances attraction of the major component. |
| 2,5-Dimethylheptadecane | (5S) | Synergist; further enhances attraction when combined with the other two components. |
Environmental Distribution in Sedimentary Archives
The chemical stability of this compound allows for its preservation in various geological settings over extended periods. As a result, it serves as a valuable biomarker in sedimentary archives, providing clues about past biological activity and environmental conditions.
Aquatic Sediments (e.g., Baltic Sea, Great Salt Lake, Gulf of California)
Sediments in aquatic environments can act as sinks for organic compounds, preserving a record of the organisms that inhabited the overlying water column.
Baltic Sea: Extensive research in the Baltic Sea has firmly established this compound, along with 6-methylheptadecane, as a specific biomarker for nitrogen-fixing cyanobacteria, particularly of the genus Nodularia. myrmecologicalnews.orgnih.gov These cyanobacteria can form extensive blooms, and the concentration of these methylheptadecanes in sediment cores provides a historical record of the frequency and intensity of these blooms. myrmecologicalnews.orgnih.gov This data is crucial for understanding long-term ecological changes and the impact of factors like nutrient loading and climate change on the Baltic Sea ecosystem. myrmecologicalnews.org
Great Salt Lake: The unique hypersaline environment of the Great Salt Lake hosts a variety of halophilic organisms. While studies have investigated the general organic geochemistry of its sediments, detailing the presence of various hydrocarbons and lipids, specific data on the concentration of this compound is not readily available in the reviewed literature. researchgate.netutah.eduresearchgate.netbioengineer.orgfrontiersin.org The presence of microbialites and a diverse microbial community suggests that branched alkanes, including potentially this compound, are likely components of the sedimentary organic matter.
Gulf of California: The Gulf of California is characterized by high primary productivity, leading to the deposition of diatomaceous muds rich in organic matter. asu.eduuchicago.edugeoscienceworld.org Hydrothermal activity in certain areas, such as the Guaymas Basin, further influences the organic geochemistry of the sediments, leading to the formation of hydrothermal petroleum. researchgate.net While detailed analyses of the hydrocarbon fractions in these sediments have been conducted, specific mention of this compound as a significant component is not prominent in the available research. asu.eduuchicago.edugeoscienceworld.orgusf.edu
Desert Microbiotic Soil Crusts
Desert microbiotic soil crusts are complex communities of cyanobacteria, lichens, mosses, and other microorganisms that play a vital role in stabilizing soil and cycling nutrients in arid environments. Cyanobacteria, a major component of these crusts, are known producers of a variety of hydrocarbons, including branched alkanes. Given that cyanobacteria are a confirmed source of this compound, its presence in these soil crusts is highly probable. nih.gov Lipid biomarker studies of aeolian sediments under desert pavements have identified various n-alkanes, and further detailed analysis of the branched hydrocarbon fraction of the crusts themselves would likely confirm the presence of this compound. nih.gov
Biosynthetic Pathways and Molecular Mechanisms
Cyanobacterial Hydrocarbon Biosynthesis via Aar-Ado Pathway
In many cyanobacteria, the synthesis of alkanes, including the branched alkane 7-methylheptadecane, proceeds through a two-step enzymatic process known as the Aar-Ado pathway. copernicus.orgcopernicus.orgd-nb.infoplos.orgnih.gov This pathway is responsible for converting fatty acid precursors into their corresponding alkanes. plos.orgnih.gov The presence of this pathway is widespread among cyanobacteria, with one study identifying it in sixty-one different strains through bioinformatic analysis. plos.org Strains that utilize the Aar-Ado pathway are noted to produce saturated alkanes and branched alkanes like this compound. nih.gov
The initial step in the Aar-Ado pathway is catalyzed by Fatty Acyl-ACP Reductase (Aar). nih.govnih.gov This enzyme is responsible for the reduction of a fatty acyl-acyl carrier protein (acyl-ACP) to a fatty aldehyde. nih.govacs.orgnih.govresearcher.life This reaction is dependent on NADPH as a reductant. nih.govacs.org The Aar enzyme is a key component, initiating the conversion of fatty acids into hydrocarbon precursors. nih.govresearcher.liferesearchgate.net Studies have shown that Aar and the subsequent enzyme, Ado, can form a tight complex, which is believed to facilitate the efficient transfer of the insoluble aldehyde product from Aar to Ado. acs.orgjst.go.jp The activity of Aar can be significantly enhanced by the presence of certain monovalent cations like potassium. acs.org
Following the production of a fatty aldehyde by Aar, the second and final step is catalyzed by Aldehyde-Deformylating Oxygenase (Ado). nih.govnih.gov This enzyme converts the fatty aldehyde into a Cn-1 alkane, meaning the resulting hydrocarbon has one less carbon atom than the aldehyde precursor. acs.org For instance, an 18-carbon aldehyde is converted into a 17-carbon alkane like heptadecane (B57597). nih.gov The reaction also produces formate (B1220265) as a byproduct. plos.orgnih.gov Ado is a non-heme di-iron oxygenase that requires oxygen and reducing equivalents for its catalytic activity. nih.govacs.org While initially thought to be an aldehyde decarbonylase, it was later clarified that the enzyme performs an oxygen-dependent deformylation. plos.orgnih.gov The enzyme is unique to cyanobacteria and is essential for the final step of alkane biosynthesis in this pathway. plos.orgnih.gov
Research, including studies using radiolabeled substrates, has strongly suggested that 11-octadecenoic acid, also known as vaccenic acid, is the likely precursor for the biosynthesis of this compound and 8-methylheptadecane (B84348) in certain cyanobacteria like Nostoc muscorum. nih.govescholarship.org The presence of 11-octadecenoic acid has been confirmed in the fatty acid profiles of cyanobacterial strains that also produce these methylated alkanes, further supporting its role as a precursor. nih.govescholarship.org
Cyanobacteria can produce hydrocarbons through at least two different metabolic pathways. plos.orgnih.gov The Aar-Ado pathway, which produces saturated and branched alkanes, is distinct from the Polyketide Synthase (PKS) pathway. plos.orgnih.govresearchgate.net The PKS pathway, also referred to as the olefin synthase (Ols) pathway, involves a different set of enzymes that elongate a fatty acyl chain and then decarboxylate it to produce a terminal alkene (an olefin). plos.orgresearchgate.netrsc.org A key difference is the nature of the final product; the Aar-Ado pathway typically yields alkanes, while the PKS pathway produces terminal alkenes. nih.govrsc.org Genomically, no cyanobacterial strain has been found to possess both the Aar-Ado and the PKS pathways simultaneously, suggesting a selective pressure that maintains one pathway over the other. plos.orgnih.govresearchgate.net
The biosynthesis of this compound via the Aar-Ado pathway is dependent on the presence of molecular oxygen. nih.gov This requirement is specifically for the catalytic function of the Aldehyde-Deformylating Oxygenase (Ado) enzyme. nih.govacs.org Ado incorporates one atom from O2 into the formate that is released as a co-product during the conversion of the fatty aldehyde to an alkane. acs.org While there was some initial debate, with some studies suggesting an oxygen-independent mechanism, the consensus for the Ado enzyme in this specific alkane-forming pathway points to an oxygen-dependent reaction. plos.orgacs.org
Data Tables
Table 1: Key Enzymes in the Aar-Ado Pathway for this compound Biosynthesis
| Enzyme | Abbreviation | Function | Substrate | Product | Cofactors/Requirements |
| Fatty Acyl-ACP Reductase | Aar | Reduction of fatty acyl-ACP to a fatty aldehyde. nih.govacs.orgnih.gov | Fatty Acyl-ACP | Fatty Aldehyde | NADPH nih.gov |
| Aldehyde-Deformylating Oxygenase | Ado | Oxidative deformylation of a fatty aldehyde to an alkane. nih.govnih.govacs.org | Fatty Aldehyde | Cn-1 Alkane, Formate | Molecular Oxygen (O2), Reducing Equivalents nih.govacs.org |
Table 2: Comparison of Hydrocarbon Biosynthesis Pathways in Cyanobacteria
| Feature | Aar-Ado Pathway | Polyketide Synthase (PKS) / Olefin Synthase (Ols) Pathway |
| Primary Products | Saturated Alkanes (e.g., Heptadecane), Branched Alkanes (e.g., this compound) nih.gov | Terminal Alkenes (Olefins) plos.orgrsc.org |
| Final Enzymatic Step | Deformylation plos.org | Decarboxylation plos.orgresearchgate.net |
| Key Enzymes | Fatty Acyl-ACP Reductase (Aar), Aldehyde-Deformylating Oxygenase (Ado) plos.orgnih.gov | Type I Polyketide Synthase-like enzyme (Ols) rsc.orgnih.gov |
| Precursor Elongation | Not a primary feature of the final steps | Elongates fatty acyl chain by two carbons plos.orgresearchgate.net |
| Genomic Distribution | Widespread; not found concurrently with PKS pathway in the same genome plos.orgnih.gov | Less common than Aar-Ado; not found with Aar-Ado pathway in the same genome plos.orgnih.gov |
Insect Pheromone Biosynthesis
The biosynthesis of cuticular hydrocarbons (CHCs) in insects, including methyl-branched compounds like this compound, is a multi-step process primarily occurring in specialized cells called oenocytes. researchgate.netbiorxiv.org These hydrocarbons are crucial components of the insect's cuticle, providing protection against desiccation and acting as chemical signals for communication, such as in mate recognition. ontosight.aiscienceopen.comnih.gov The general biosynthetic pathway can be outlined in four main stages:
Precursor Formation : The process begins with the synthesis of fatty acid precursors. This can involve the creation of straight-chain or methyl-branched fatty acids. researchgate.net
Elongation : These initial fatty acids are then elongated to form very-long-chain fatty acyl-CoAs. researchgate.net
Reduction : The resulting fatty acyl-CoAs are converted to fatty aldehydes. tandfonline.comnih.gov
Decarbonylation : Finally, the aldehydes undergo oxidative decarbonylation, a process that removes a carbon atom to produce the final hydrocarbon. researchgate.nettandfonline.com
A suite of specific enzymes facilitates this pathway. Key enzymes include acetyl-CoA carboxylase (ACC), fatty acid synthase (FAS), fatty acid elongases (ELO), fatty acyl-CoA reductases (FAR), and a particular cytochrome P450 enzyme (CYP4G) that catalyzes the final decarbonylation step. researchgate.netbiorxiv.org
Relationship to Fatty Acid Biosynthesis in Insects
The production of this compound is intricately linked to the fundamental process of fatty acid biosynthesis, albeit with critical modifications. Standard fatty acid synthesis involves the sequential addition of two-carbon units from malonyl-CoA to a growing acyl chain, a process catalyzed by fatty acid synthase (FAS). biorxiv.org However, for the synthesis of methyl-branched hydrocarbons, this process is altered.
The key distinction in the biosynthesis of compounds like this compound is the incorporation of a methyl branch. This is achieved through the action of a specialized microsomal fatty acid synthase that utilizes methylmalonyl-CoA instead of malonyl-CoA at a specific point during chain elongation. biorxiv.orgscienceopen.com This substitution introduces a methyl group onto the fatty acid backbone. For this compound, this incorporation happens at the seventh carbon position.
Following the initial synthesis of the methyl-branched fatty acid precursor by the specialized FAS, the subsequent steps mirror the general hydrocarbon biosynthesis pathway. scienceopen.compnas.org The methyl-branched fatty acyl-CoA is elongated by elongase enzymes (ELOs), which add further two-carbon units to achieve the required chain length. Once the C18 methyl-branched acyl-CoA is formed, it is reduced to the corresponding aldehyde by a fatty acyl-CoA reductase (FAR). researchgate.netbiorxiv.org
The final and definitive step is the oxidative decarbonylation of the aldehyde. An insect-specific cytochrome P450 enzyme from the CYP4G subfamily cleaves the aldehyde, releasing the terminal carbon atom (often as CO2) and forming the final C17 hydrocarbon, this compound. tandfonline.comnih.govpnas.org
Research has also established the stereochemistry of many insect-produced methyl-branched hydrocarbons. Studies involving polarimetric analysis of numerous compounds isolated from various insect orders have shown that they are typically biosynthesized in high stereoisomeric purity, with the (R)-configuration being highly conserved. pnas.org
Interactive Data Tables
Table 1: Key Enzymes in this compound Biosynthesis
| Enzyme | Abbreviation | Function |
| Acetyl-CoA Carboxylase | ACC | Produces malonyl-CoA for fatty acid synthesis. researchgate.net |
| Fatty Acid Synthase | FAS | Catalyzes the synthesis of fatty acids. A specialized microsomal FAS incorporates methylmalonyl-CoA to create the methyl branch. researchgate.netbiorxiv.orgscienceopen.com |
| Fatty Acid Elongase | ELO | Elongates the fatty acid chain to the desired length. researchgate.netbiorxiv.org |
| Fatty Acyl-CoA Reductase | FAR | Reduces the very-long-chain fatty acyl-CoA to a fatty aldehyde. researchgate.netbiorxiv.org |
| Cytochrome P450 | CYP4G | Catalyzes the final oxidative decarbonylation of the aldehyde to form the hydrocarbon. researchgate.nettandfonline.com |
Table 2: Molecules in the Biosynthetic Pathway of this compound
| Molecule | Type | Role in Pathway |
| Acetyl-CoA | Precursor | Starting molecule for fatty acid synthesis. biorxiv.org |
| Malonyl-CoA | Intermediate | Standard two-carbon donor in fatty acid synthesis. biorxiv.org |
| Methylmalonyl-CoA | Intermediate | Donor of a three-carbon unit that results in a methyl branch on the fatty acid chain. biorxiv.org |
| Methyl-branched Fatty Acid | Precursor | The initial fatty acid with a methyl group, which is then elongated. scienceopen.compnas.org |
| Very-Long-Chain Fatty Aldehyde | Intermediate | The immediate precursor to the final hydrocarbon, formed by the reduction of the corresponding acyl-CoA. tandfonline.comnih.gov |
| This compound | Final Product | A C17 methyl-branched alkane that functions as an insect pheromone. plos.orgresearchgate.net |
Stereochemistry and Chirality in 7 Methylheptadecane Research
Enantiomeric Forms and Chiral Centers
7-Methylheptadecane possesses a single chiral center at the seventh carbon atom (C-7), the point where the methyl group attaches to the seventeen-carbon heptadecane (B57597) backbone. nih.gov The presence of this stereocenter means that the molecule is chiral and can exist in two non-superimposable mirror-image forms known as enantiomers.
These enantiomers are designated as:
(S)-7-methylheptadecane
(R)-7-methylheptadecane
The absolute configuration, denoted by the (R) or (S) prefix, describes the precise three-dimensional arrangement of the groups around the C-7 chiral center. These two molecules are chemically identical in an achiral environment but can exhibit profoundly different biological activities due to the stereospecific nature of biological receptors, such as those for pheromones. nih.gov The synthesis of these individual enantiomers with high chiral purity has been a key focus of chemical research, enabling detailed studies into their specific biological roles. sfu.cawur.nlpnas.orgacs.org
Importance of Absolute Stereochemistry in Biological Activity (e.g., Pheromones)
The absolute stereochemistry of this compound is paramount to its function as a sex pheromone in several species of moths. hebmu.edu.cn The olfactory receptors of insects are protein-based and themselves chiral, allowing them to differentiate between the enantiomers of a pheromone molecule with high specificity. hebmu.edu.cn This lock-and-key mechanism ensures that communication is species-specific.
Research has consistently demonstrated that only one of the two enantiomers of this compound is biologically active. Specifically, the (S)-enantiomer has been identified as the active pheromone component, while the (R)-enantiomer typically elicits no antennal or behavioral response. nlc-bnc.caresearchgate.net
Western Hemlock Looper (WHL), Lambdina fiscellaria lugubrosa : The sex pheromone of the WHL is a blend of three chiral components, one of which is (7S)-7-methylheptadecane. Bioassays revealed that only the (7S)-enantiomer was active, attracting male moths. sfu.ca
Spring Hemlock Looper (SHL), Lambdina athasaria : The female-produced sex pheromone is a blend that includes this compound. hebmu.edu.cn Coupled gas chromatographic-electroantennographic detection (GC-EAD) analyses and field experiments showed that male SHL antennae respond to, and are attracted to, lures containing (7S)-7-methylheptadecane in combination with meso-7,11-dimethylheptadecane. nlc-bnc.caresearchgate.net The (7R)-enantiomer was found to be inactive. nlc-bnc.ca
Pitch Pine Looper (PPL), Lambdina pellucidaria : Similar to the SHL, the PPL uses a sex pheromone blend containing this compound. hebmu.edu.cn Extensive testing confirmed that only the (S)-enantiomer of this compound is biologically active for this species as well. nlc-bnc.cauni-regensburg.de
This high degree of stereospecificity underscores the importance of absolute configuration in chemical communication systems among insects. The presence of an incorrect enantiomer can, in some species, even inhibit the response to the active pheromone, although this was not observed in the case of SHL and PPL. nlc-bnc.ca
| Species | (S)-7-Methylheptadecane Activity | (R)-7-Methylheptadecane Activity | Reference |
|---|---|---|---|
| Western Hemlock Looper (Lambdina f. lugubrosa) | Active Pheromone Component | Inactive | sfu.ca |
| Spring Hemlock Looper (Lambdina athasaria) | Active Pheromone Component | Inactive | nlc-bnc.caresearchgate.net |
| Pitch Pine Looper (Lambdina pellucidaria) | Active Pheromone Component | Inactive | hebmu.edu.cnnlc-bnc.ca |
Stereochemical Purity in Natural Production
The pronounced stereospecificity observed in insect responses to pheromones strongly implies that the natural production of these compounds is also highly stereochemically pure. researchgate.netpnas.org It is widely understood that insects biosynthesize methyl-branched hydrocarbons (MBCHs) like this compound with high stereoisomeric purity. pnas.org
The biosynthesis is believed to involve a microsomal fatty acid synthase (FAS). The stereochemistry of the methyl branch is likely determined during a stereoselective reduction of an α,β-unsaturated thioester by an enoyl-ACP reductase enzyme. pnas.org This enzymatic control ensures that predominantly one enantiomer is produced.
While the natural production is considered enantiomerically pure, definitively proving this through direct analysis of insect-derived samples is exceptionally challenging. The primary difficulties include:
Minute Quantities : Insects produce pheromones in extremely small amounts. uni-regensburg.de
Analytical Difficulty : The separation of long-chain hydrocarbon enantiomers is analytically complex and often not feasible with standard chiral gas chromatography phases. uni-regensburg.de
Advanced Laboratory Synthesis Methodologies for 7 Methylheptadecane and Its Stereoisomers
Enantioselective Synthesis Strategies
Enantioselective synthesis is paramount for producing biologically active isomers of 7-methylheptadecane. Researchers have developed several sophisticated methods to control the stereochemistry at the C-7 position, ensuring the formation of the desired (R)- or (S)-enantiomer.
A key strategy for the enantioselective synthesis of the stereoisomers of this compound involves a stereocontrolled intramolecular hydride transfer. acs.orgacs.org This method has been effectively used to synthesize both (R)- and (S)-7-methylheptadecane. acs.org The core of this approach is the reduction of a tertiary propargylic alcohol. acs.org The key step is a hydride transfer from a secondary γ-benzyloxy group, which has a predefined absolute stereochemistry, to a cationic center. nih.gov This cation is generated by treating a suitable tertiary Co₂(CO)₆-complexed propargylic alcohol with a Lewis acid. acs.orgnih.gov This reaction produces stereochemically defined α-alkyl-γ-hydroxy-acetylenes. acs.orgresearchgate.net Subsequent hydrogenation of the acetylene (B1199291) to an alkane and reductive elimination of the hydroxyl group yields the final sec-alkyl hydrocarbon with the desired stereochemistry. acs.orgacs.orgnih.gov
The Wittig reaction is a cornerstone of organic synthesis for constructing carbon-carbon double bonds and has been applied to the synthesis of this compound precursors. This methodology allows for the elongation of a carbon chain by reacting an aldehyde or ketone with a phosphorus ylide (Wittig reagent). siue.edu In the context of pheromone synthesis, this approach is used to build the main C18 carbon skeleton. researchgate.nettandfonline.com For instance, a synthetic route can involve the reaction of 2-deoxy-D-ribose, which is converted into an aldehyde, with a Wittig reagent like RCH=PPh₃ to form a larger intermediate. sfu.ca Following the olefination step, the newly created double bond is saturated through catalytic hydrogenation, a process that adds hydrogen across the double bond, typically using a metal catalyst like palladium on carbon (Pd/C), to yield the final alkane structure. siue.eduresearchgate.net This two-step sequence of olefination followed by hydrogenation is a reliable method for chain elongation in the synthesis of long-chain branched alkanes.
Biocatalysis offers a powerful and environmentally friendly method for creating chiral molecules. In the synthesis of this compound enantiomers, Bakers' yeast (Saccharomyces cerevisiae) is employed for the asymmetric reduction of a prochiral ketone. researchgate.netresearchgate.net Specifically, the reduction of (2E)-3-(2-furanyl)-2-methyl-2-propenal using Bakers' yeast yields the chiral alcohol intermediate, (2S)-3-(2-furanyl)-2-methylpropanol. researchgate.netnih.gov This enzymatic reduction is highly enantioselective, producing the intermediate with a high chiral purity, often exceeding 97% enantiomeric excess (ee). researchgate.netnih.gov This (2S)-intermediate serves as a crucial building block for the subsequent multi-step synthesis of the enantiomers of this compound. sfu.caresearchgate.net This approach highlights the utility of biotransformations in generating optically active precursors for complex natural products. nih.gov
Key Synthetic Intermediates and Reaction Pathways
The synthesis of this compound relies on the formation of several key intermediates that ultimately guide the construction of the final molecule with the correct stereochemistry.
α-Alkyl-γ-hydroxy-acetylenes : These are products of the intramolecular hydride transfer method. acs.orgnih.gov Their significance lies in having a defined stereocenter and a triple bond that can be easily hydrogenated to form the alkane backbone. The final steps involve the saturation of the acetylene and removal of the hydroxyl group to yield the target molecule. acs.orgnih.gov
(2S)-3-(2-furanyl)-2-methylpropanol : This chiral alcohol is a product of the highly enantioselective Bakers' yeast reduction. researchgate.netnih.gov It serves as a versatile starting point for the synthesis of the (7S)-enantiomer of this compound after a series of chain homologation and functional group manipulation steps. sfu.ca
Dithiane Derivatives : In another approach, dithiane derivatives serve as important intermediates. uwindsor.ca For example, the SAMP/RAMP hydrazone method can be used for asymmetric α-alkylation to create a chiral center. Cleavage of the resulting hydrazone in the presence of 1,3-propanedithiol (B87085) affords a dithiane derivative, which effectively protects a carbonyl group while the rest of the molecule is assembled. The final step involves desulfurization of the dithiane to reveal the methylene (B1212753) group of the alkane. uwindsor.ca
These pathways demonstrate a common theme in branched-alkane synthesis: the use of functional groups (alcohols, acetylenes, dithianes) to control the assembly and stereochemistry of the carbon skeleton, followed by reductive steps to remove these handles and arrive at the final, relatively unreactive alkane.
Challenges and Innovations in Producing Stereochemically Defined Alkyl-Branched Alkanes
The synthesis of stereochemically pure alkyl-branched alkanes presents several significant hurdles. Alkanes lack functional groups, making their direct, selective synthesis difficult. masterorganicchemistry.com The primary challenge is the precise installation of chiral centers along a non-polar hydrocarbon chain. stackexchange.com Achieving high stereoselectivity is crucial, especially for biologically active molecules like pheromones, where often only one specific stereoisomer is active. researchgate.net
Innovations in this field have focused on overcoming these challenges:
Metal-Catalyzed Reactions : A major innovation is the use of transition metals to control reactivity and stereochemistry. The cobalt-complexed propargylic alcohol used in the intramolecular hydride transfer is a prime example, enabling a highly stereospecific reduction that would be difficult to achieve with standard reagents. acs.orgnih.gov
Biocatalysis : The use of enzymes, such as those in Bakers' yeast, provides a highly effective method for setting stereocenters with exceptional enantiomeric purity from simple, achiral starting materials. researchgate.netnih.gov This avoids the need for expensive chiral catalysts or resolving agents.
Asymmetric Alkylation : Methods like the SAMP/RAMP hydrazone protocol represent a powerful innovation for creating carbon-carbon bonds asymmetrically at the α-position to a carbonyl group, which can then be transformed into the desired alkane structure. uwindsor.ca
These advanced strategies showcase the creative solutions chemists have developed to build seemingly simple, but stereochemically complex, molecules like this compound.
Analytical Characterization and Detection of 7 Methylheptadecane
Chromatographic Separations
Chromatography is a cornerstone for the analysis of 7-methylheptadecane, enabling its separation from complex mixtures for subsequent identification and quantification. The choice of chromatographic technique and detector is critical for achieving the desired sensitivity and selectivity.
Gas Chromatography-Mass Spectrometry (GC-MS) for Identification and Quantification
Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful and widely used method for the analysis of this compound. mdpi.comnih.gov This technique combines the superior separation capabilities of gas chromatography with the definitive identification power of mass spectrometry. In GC-MS analysis, the sample is first vaporized and separated into its individual components within the gas chromatograph. As each component, including this compound, elutes from the GC column, it enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum serves as a chemical fingerprint, allowing for highly accurate identification.
This method has been successfully applied to identify this compound in a variety of samples, including sediment cores to reconstruct past cyanobacterial blooms copernicus.orgd-nb.infocopernicus.org, in the secretions of social insects nih.govelifesciences.org, and as a component of insect sex pheromones. sfu.canih.gov For instance, in a study of the spring hemlock looper, this compound was identified as a female sex pheromone component through coupled gas chromatographic-electroantennographic detection (GC-EAD) and GC-MS in selected ion monitoring mode. nih.gov Similarly, GC-MS analysis of pheromone gland extracts from the eastern and western hemlock loopers revealed the presence of this compound. sfu.ca
The quantitative aspect of GC-MS allows for the determination of the concentration of this compound in a sample. nih.gov This is often achieved by comparing the response of the target analyte to that of an internal standard. copernicus.orgd-nb.infocopernicus.org
A typical GC-MS analysis of this compound might involve the following parameters:
| Parameter | Value |
| GC System | Agilent Technologies 7890B GC |
| Mass Spectrometer | 5977B Mass Selective Detector |
| Capillary Column | HP-5ms (30 m x 0.25 mm x 0.25 µm) |
| Oven Temperature Program | 40°C to 320°C at 8°C/min, followed by a 15 min isotherm |
| Data Collection Mode | Total Ion Current (TIC) (m/z 50–600) |
This table presents an example of GC-MS parameters used in the analysis of this compound, as reported in a study on cyanobacterial biomarkers. copernicus.orgd-nb.info
In GC-MS, the total ion current (TIC) mode involves summing the intensities of all ions across a specified mass range for every point in the chromatogram. copernicus.orgd-nb.infocopernicus.org This provides a general overview of the separated compounds. The resulting TIC chromatogram displays peaks corresponding to the various components of the sample mixture. geoscienceworld.org While not as selective as other methods, TIC analysis is useful for initial screening and identifying the most abundant compounds in a sample. copernicus.orgd-nb.infocopernicus.org For the analysis of this compound, GC-MS data is often collected in TIC mode over a mass-to-charge ratio (m/z) range of 50–600. copernicus.orgd-nb.info
For enhanced sensitivity and selectivity, selected ion monitoring (SIM) mode can be employed. wikipedia.org Instead of scanning the entire mass spectrum, the mass spectrometer is set to detect only a few specific ions that are characteristic of the target analyte. wikipedia.orgsemanticscholar.org This targeted approach significantly reduces background noise and increases the signal-to-noise ratio, allowing for the detection of trace amounts of this compound. semanticscholar.org SIM mode is particularly valuable in pheromone research where the target compounds are often present in very low concentrations. For example, in the study of the spring hemlock looper, GC-MS in SIM mode was crucial for identifying this compound in female pheromone gland extracts. nih.gov
The electron ionization (EI) mass spectrum of this compound provides a unique fragmentation pattern that is essential for its identification. The molecular ion ([M]+) for this compound (C18H38) has a mass-to-charge ratio (m/z) of 254.5. nist.govnist.gov The fragmentation pattern is characterized by a series of hydrocarbon fragments. The NIST Mass Spectrometry Data Center provides reference spectra for this compound, which show characteristic peaks that aid in its identification. nih.gov The interpretation of these fragmentation patterns is a key step in confirming the structure of the compound, especially when distinguishing it from other isomers. acs.org
Key features of the mass spectrum of this compound include:
Molecular Ion (M+): m/z 254
Major Fragment Ions: m/z 43, 57, 71, and 85 are typically prominent in the mass spectra of alkanes. geoscienceworld.org
Gas Chromatography-Flame Ionization Detection (GC-FID) for Quantification
Gas chromatography with a flame ionization detector (GC-FID) is a robust and widely used technique for the quantification of organic compounds like this compound. measurlabs.comscioninstruments.com The FID is highly sensitive to compounds that can be ionized in a hydrogen-air flame, which includes most hydrocarbons. scioninstruments.com The detector's response is generally proportional to the number of carbon atoms in the analyte, making it an excellent choice for quantitative analysis. sciopen.com
In a typical GC-FID setup, the sample is separated on a capillary column, and the eluting compounds are burned in a flame. scioninstruments.com This process generates ions that are collected, producing an electrical signal. The area under the resulting chromatographic peak is proportional to the amount of the compound present. scioninstruments.com For accurate quantification, the response of the FID to this compound is often normalized to that of an internal standard. copernicus.orgd-nb.infocopernicus.org This method has been used to quantify this compound in sediment samples with a detection limit of approximately 5 ng/g. copernicus.orgd-nb.infocopernicus.org
A comparative study of GC-FID and GC-MS for the quantification of fatty acid methyl esters (FAMEs) concluded that while GC-MS offers the advantage of spectrometric confirmation, GC-FID provides satisfactory quantitative performance. nih.gov
High-Temperature Gas Chromatography
High-temperature gas chromatography is a specialized form of GC that is suitable for the analysis of high-boiling point and high-molecular-weight compounds. While specific applications of high-temperature GC for this compound are not extensively detailed in the provided context, the general principles of GC analysis apply. A study on fuel diesel utilized a temperature-programmed column for the analysis of monomethylalkanes. researchgate.net In another study analyzing lipid fractions containing this compound, the GC oven temperature was programmed to reach 320°C, which can be considered a relatively high temperature for standard GC analysis. copernicus.orgd-nb.info
Retention Index Analysis and Comparison with Standards
Gas chromatography (GC) is a fundamental technique for the analysis of volatile and semi-volatile hydrocarbons like this compound. To ensure accurate and reproducible identification across different instruments and laboratories, retention times are often converted to retention indices (RI). The most common system is the Kovats Retention Index (RI), which normalizes the retention time of an analyte to those of adjacent n-alkanes. This method provides a more stable identifier for a compound on a specific GC column stationary phase than the retention time alone.
The identification of this compound is confirmed by comparing its calculated retention index with values from reference libraries or co-injection of an authentic standard. The Kovats RI for this compound has been determined on various non-polar and semi-standard non-polar stationary phases, which are commonly used for hydrocarbon analysis. For example, on a DB-5ms capillary column, which is a low-polarity phase, 6- and this compound have been noted to elute very closely together. copernicus.orgcopernicus.org In another study analyzing volatile organic compounds, this compound was identified with a calculated Kovats retention index of 1744.81.
The table below presents a compilation of reported Kovats retention indices for this compound on different types of GC columns.
Table 1: Reported Kovats Retention Indices for this compound
| Column Type | Retention Index (RI) |
|---|---|
| Standard Non-Polar | 1745, 1746.9, 1744 |
| Semi-Standard Non-Polar | 1740, 1745, 1734, 1737 |
| Unspecified Non-Polar | 1742 |
Data sourced from multiple analytical studies. nih.gov
Enantioselective Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) for Stereoisomer Separation
Since this compound possesses a chiral center at the C-7 position, it exists as two enantiomers: (R)-7-methylheptadecane and (S)-7-methylheptadecane. The biological activity of such compounds, especially insect pheromones, is often specific to one enantiomer. Therefore, the ability to separate and identify the specific stereoisomers is crucial.
Enantioselective Gas Chromatography (GC): The separation of alkane enantiomers by GC is challenging due to their lack of functional groups that can interact strongly with chiral stationary phases (CSPs). pnas.org However, advances in CSPs, particularly those based on modified cyclodextrins, have enabled the separation of some methyl-branched alkanes. While much of the detailed research has focused on the more complex 7,11-dimethylheptadecane, the principles are directly applicable to this compound. researchgate.net The synthesis of the individual (7S) and (7R) enantiomers of this compound has been successfully accomplished, providing the necessary standards for developing and validating enantioselective GC methods. nih.gov In pheromone research concerning the pitch pine looper (Lambdina pellucidaria) and the spring hemlock looper (Lambdina athasaria), stereoselectively synthesized (7S)- and (7R)-7-methylheptadecane were analyzed using coupled gas chromatographic-electroantennographic detection (GC-EAD) to determine which isomer was biologically active. nih.gov
High-Performance Liquid Chromatography (HPLC): High-Performance Liquid Chromatography, particularly in the reverse-phase mode with nonaqueous solvent systems, has proven effective for the preparative-scale isolation of individual methyl-branched hydrocarbons from complex mixtures. pnas.org This technique separates compounds based on hydrophobicity, allowing for the purification of specific alkanes from other cuticular lipids. pnas.org Following initial fractionation, reverse-phase HPLC can yield highly pure fractions of specific methyl-branched alkanes. pnas.org While this method is powerful for isolation, achieving enantioselective separation of non-functionalized alkanes like this compound via HPLC remains a significant challenge and is not a commonly reported analytical procedure for this specific compound.
Sample Preparation and Extraction Protocols for Environmental and Biological Matrices
The extraction of this compound from environmental samples (e.g., sediments) or biological tissues (e.g., insect cuticles, cyanobacteria) is a critical first step that dictates the accuracy of subsequent analysis. The choice of method depends on the sample matrix and the research objective.
Accelerated Solvent Extraction (ASE)
Accelerated Solvent Extraction (ASE), also known as Pressurized Solvent Extraction (PSE), is an automated technique that uses solvents at elevated temperatures and pressures. thermofisher.comwikipedia.org These conditions increase the efficiency and speed of the extraction process while reducing solvent consumption compared to traditional methods like Soxhlet extraction. thermofisher.comresearchgate.net The high temperature reduces solvent viscosity and enhances analyte solubility, while the high pressure keeps the solvent in its liquid state above its normal boiling point. thermofisher.comwikipedia.org
ASE has been successfully applied to the extraction of lipids from sediment samples for the analysis of this compound. In a study reconstructing cyanobacterial blooms in the Baltic Sea, sediment samples were extracted using ASE with a mixture of dichloromethane (B109758) and methanol (B129727) (DCM/MeOH, 9:1 v/v) to isolate lipid biomarkers, including 6- and this compound. copernicus.org
Internal Standards for Quantification (e.g., Squalane)
For accurate quantification of this compound by GC, an internal standard is added to the sample prior to analysis. An internal standard is a known amount of a compound that is chemically similar to the analyte but not present in the original sample. It helps to correct for variations in sample injection volume and potential analyte loss during sample preparation.
Squalane (B1681988) (C₃₀H₆₂), a highly branched, stable, and commercially available alkane, is frequently used as an internal standard for the quantification of long-chain hydrocarbons. customs.go.jpgov.scotdoaj.org Its chemical properties and behavior during GC analysis are similar to those of other high-molecular-weight alkanes. In studies analyzing 6- and this compound in sediment traps and cores, squalane was added as an internal standard to the extracts before fractionation and analysis. copernicus.org The peak area of this compound is normalized to the peak area of the squalane internal standard, and the concentration is determined from a calibration curve. copernicus.orgcopernicus.org Other compounds, such as octadecane, have also been used as internal standards for the quantification of this compound in cyanobacterial extracts. nih.govplos.org
Electroantennographic Detection (EAD) in Pheromone Research
In the field of chemical ecology, identifying which of the many compounds produced by an insect are actually used in communication is a major challenge. Coupled gas chromatography-electroantennographic detection (GC-EAD) is a powerful technique used to pinpoint biologically active compounds, such as pheromones. hebmu.edu.cn
The method involves splitting the effluent from a GC column into two paths. One path goes to a standard GC detector (like a Flame Ionization Detector, FID), while the other is directed over an insect's antenna, which is connected to electrodes. When a compound that the insect can smell (an olfactorily active compound) elutes from the column and passes over the antenna, it generates a measurable electrical potential from the antennal olfactory receptor neurons. This electrical response is recorded as a peak on an electroantennogram.
By aligning the EAD trace with the chromatogram from the FID, researchers can identify exactly which compounds in a complex mixture elicit an antennal response. This technique was instrumental in identifying this compound as a key sex pheromone component for several moth species. For instance, GC-EAD analyses of pheromone gland extracts from the female pitch pine looper, Lambdina pellucidaria, revealed that this compound elicited strong responses from male antennae. researchgate.netnih.gov Further GC-EAD studies using synthetic enantiomers demonstrated that only the (S)-enantiomer of this compound was active for L. pellucidaria and the related spring hemlock looper, L. athasaria, highlighting the stereospecificity of the insect's olfactory system. nih.govhebmu.edu.cn
Ecological and Biogeochemical Applications of 7 Methylheptadecane As a Molecular Biomarker
Paleoenvironmental Reconstructions
The stability of 7-methylheptadecane allows it to be preserved in sediment records over long timescales, providing a window into past environments. whoi.edu Analysis of this biomarker in sediment cores enables researchers to reconstruct historical ecological and climatic changes.
Tracing Diazotrophic Cyanobacterial Blooms in Aquatic Ecosystems (e.g., Baltic Sea)
This compound, along with its isomer 6-methylheptadecane, serves as a specific biomarker for diazotrophic (nitrogen-fixing) cyanobacteria. researchgate.net In aquatic environments like the Baltic Sea, these compounds are instrumental in tracking the history of cyanobacterial blooms, offering insights that extend beyond modern observational data. researchgate.netcopernicus.org
In the Baltic Sea, this compound is particularly diagnostic for tracing planktonic cyanobacteria of the genus Nodularia, a dominant species in summer blooms. copernicus.orgd-nb.infocopernicus.org Studies of sediment cores from the eastern Gotland Basin have utilized the concentration of 6- and this compound (expressed as 6+7Me-C17:0) to reconstruct the history of these blooms with a resolution of 2–4 years, dating back to 1860. researchgate.netcopernicus.org
These reconstructions reveal that while cyanobacteria were consistently present, their abundance was relatively low until around 1920. researchgate.netcopernicus.org After this period, the ecosystem began to experience alternating periods of high and low cyanobacterial abundance. researchgate.netcopernicus.org Interestingly, a significant increase in cyanobacterial abundance was not observed in the 1950s, a time when eutrophication and deoxygenation in the Baltic Sea were on the rise. researchgate.net This suggests that the intensity of these blooms is not solely linked to nutrient loading. researchgate.net
A 7,000-year-long record of 6+7Me-C17:0 from the Bothnian Sea further supports the use of this biomarker for reconstructing long-term trends in cyanobacterial abundance. researchgate.net
Table 1: Historical Trends of Cyanobacterial Blooms in the Baltic Sea based on this compound Analysis
| Time Period | Inferred Cyanobacterial Abundance | Key Findings |
| Pre-1920 | Relatively low but constant | Baseline levels of cyanobacteria established. |
| Post-1920 | Alternating high and low periods | Shift in the ecological dynamics of the Baltic Sea. researchgate.netcopernicus.org |
| 1950s | No significant increase | Bloom intensity not directly correlated with increased eutrophication during this period. researchgate.net |
Research indicates that fluctuations in cyanobacterial bloom intensity, as revealed by the this compound record, are likely linked to natural climate variability, particularly sea surface temperature. researchgate.netuni-greifswald.de Decadal to multi-decadal fluctuations in the Baltic Sea appear to be related to the Atlantic Multidecadal Oscillation. researchgate.netd-nb.info On a much longer timescale, a 7,000-year record from the Bothnian Sea suggests a relationship between cyanobacterial abundance and mean summer temperatures in the Baltic Sea region at multi-centennial to multi-millennial scales. researchgate.net This suggests that natural processes such as temperature variability are a primary driver of cyanobacterial bloom intensity in the Baltic Sea over extended periods. researchgate.netuni-greifswald.de
Indicators of Past Aridity in Terrestrial Environments
Beyond aquatic systems, this compound has been proposed as a molecular biomarker for reconstructing past aridity in terrestrial environments. vulcanchem.com This application stems from its association with cyanobacteria found in desert microbiotic soil crusts. whoi.edu
This compound is enriched in desert microbiotic soil crusts, where cyanobacteria are key components. vulcanchem.comwhoi.edu For instance, the soil cyanobacterium Microcoleus vaginatus, isolated from microbial crusts in the Dead Sea basin and the Negev desert, produces significant amounts of this compound. mdpi.comnih.gov Studies have shown that this compound, along with others like heptadecane (B57597) and palmitic acid, is a prevailing component of the lipids in these organisms. mdpi.comresearchgate.net The presence of this compound in these soil crusts underscores its potential as a tracer for the extent of arid environments.
The hypothesis is that as deserts expand and cyanobacteria-dominated microbiotic soil crusts become more prevalent, the accumulation of this compound in surrounding sedimentary records increases. whoi.edu This principle has been explored in a mid-Holocene record from the Black Sea, where the presence of this compound coincided with scytonemin (B610753), another pigment produced by desert soil cyanobacteria. whoi.edu This co-occurrence supports the idea that these molecules can serve as indicators of wind-blown particles from arid regions, thus reflecting changes in aridity and desert expansion over geological timescales. whoi.edutamu.edu
Source Apportionment in Organic Matter Studies (e.g., Sediments)
This compound serves as a crucial molecular biomarker for tracing the origin of organic matter in environmental samples, particularly in aquatic and terrestrial sediments. Its utility in source apportionment stems from its production by specific organisms, primarily certain species of cyanobacteria. When this compound is detected in sediment layers, it provides a chemical signature, allowing scientists to reconstruct past ecological conditions and understand the composition of ancient microbial communities.
Research has established that this compound and its isomer, 6-methylheptadecane, are valuable semi-quantitative biomarkers for diazotrophic (nitrogen-fixing) cyanobacteria. researchgate.netcopernicus.org Studies in the Baltic Sea have specifically linked these compounds to the cyanobacterium Nodularia spumigena. researchgate.netcopernicus.org By analyzing the concentrations of these methylheptadecanes in well-dated sediment cores, researchers can reconstruct the history of cyanobacterial blooms, extending records far beyond the era of direct observation and satellite monitoring. researchgate.netcopernicus.org For instance, a 7000-year record from the Bothnian Sea suggests a long-term relationship between the abundance of these biomarkers and summer temperatures. copernicus.org
In addition to tracking aquatic blooms, this compound is also a key indicator of terrestrial inputs into sedimentary records. The compound is enriched in cyanobacteria found in desert microbiotic soil crusts. whoi.edu Its presence in marine sediments, such as a mid-Holocene record from the Black Sea, has been used alongside the pigment scytonemin to trace wind-blown particles from arid environments. whoi.edu This allows for the reconstruction of past aridity, as expanding deserts would lead to a greater prevalence of these cyanobacteria and a corresponding increase in the deposition of this compound in nearby sedimentary basins. whoi.edu Studies of lake sediments have also correlated the presence of this compound with the DNA of cyanobacterial genera like Aphanizomenon, further strengthening its role as a specific biomarker. nih.gov
| Biomarker Application | Primary Source Organism(s) | Environment Studied | Key Finding/Interpretation | Reference |
|---|---|---|---|---|
| Reconstructing Cyanobacterial Blooms | Nodularia spumigena, Aphanizomenon sp. | Baltic Sea, Lake Tiefer See | Concentrations in sediment cores reflect historical bloom intensity and can be correlated with temperature and nutrient changes. | researchgate.netcopernicus.orgnih.gov |
| Tracing Past Aridity | Cyanobacteria in desert microbiotic soil crusts | Black Sea, Great Salt Lake | Presence in sediments indicates input of wind-blown terrestrial particles from arid regions. | whoi.edu |
| Source Apportionment of Organic Matter | Cyanobacteria | Freshwater Wetlands (Florida Everglades) | Presence linked to cyanobacterial activity and the formation of specific organic-rich sediments. | researchgate.net |
Use in Chemical Ecology for Understanding Species Interactions
In the field of chemical ecology, this compound is recognized as a vital semiochemical, a chemical signal that mediates interactions between organisms. It is a type of methyl-branched hydrocarbon (MBCH) that plays a significant role in the communication systems of numerous insect species. pnas.org These compounds are components of the insect's cuticular lipid layer and often function as non-volatile contact pheromones, conveying information about species, sex, and reproductive status upon physical contact. nih.gov The study of these chemical signals is essential for understanding complex behaviors such as mating, aggregation, and social organization in insects. nih.govnumberanalytics.com
The identification of this compound as a sex pheromone follows a rigorous scientific process involving chemical analysis and behavioral experiments. A primary example is the identification of the female sex pheromone of the hibiscus leaf caterpillar, Rusicada privata (Lepidoptera: Erebidae). nih.gov
The process typically begins with the collection of pheromone candidates from the insects. In the case of R. privata, extracts from the abdominal tips of females were analyzed using gas chromatography-mass spectrometry (GC-MS). nih.gov This analysis revealed the presence and high abundance of this compound in females but not males, leading to the hypothesis that it is a major sex pheromone component. nih.gov To confirm its identity, the retention time and mass spectrum of the naturally produced compound were matched with those of a synthetically created standard. nih.gov
Following chemical identification, bioassays are conducted to confirm the compound's biological activity. Electroantennography (EAG) is a common technique used to measure the electrical response of an insect's antenna to a specific chemical. The synthetic this compound elicited a significant EAG response from male R. privata antennae, indicating that their sensory organs are tuned to detect this molecule. nih.gov The ultimate confirmation comes from field bioassays. Traps baited with synthetic this compound were set in the field and successfully attracted and captured male R. privata moths, confirming its function as a potent sex attractant. nih.govchemecol.org
| Step | Methodology | Purpose | Example Finding for R. privata | Reference |
|---|---|---|---|---|
| 1. Pheromone Extraction & Analysis | Gas Chromatography-Mass Spectrometry (GC-MS) of female abdominal tip extracts. | To identify and quantify chemical compounds present only or in high abundance in one sex. | High abundance of this compound found in female extracts. | nih.gov |
| 2. Chemical Confirmation | Comparison with a synthetic standard. | To verify the exact chemical structure of the natural compound. | Retention time and mass spectrum matched the synthetic standard of this compound. | nih.gov |
| 3. Electrophysiological Assay | Electroantennography (EAG). | To determine if the insect's antenna can detect the compound. | Male antennae showed significant electrical responses to synthetic this compound. | nih.gov |
| 4. Behavioral Bioassay | Field trapping experiments with baited lures. | To confirm the compound's role as an attractant in a natural setting. | Traps baited with this compound captured significantly more males than control traps. | nih.govchemecol.org |
The specificity of chemical communication in insects is often achieved not by a single compound, but by a precise blend of several chemicals, with the relative ratios of the components being critical. sfu.ca this compound is frequently a component in these species-specific pheromone blends. For example, the sex pheromone of the western hemlock looper, Lambdina fiscellaria lugubrosa (Lepidoptera: Geometridae), is a blend that contains this compound along with 5,11-dimethylheptadecane (B14262184) and 2,5-dimethylheptadecane. sfu.ca The presence and specific ratio of these three components are necessary for effective mate attraction.
Furthermore, the stereochemistry of methyl-branched hydrocarbons adds another layer of specificity. Since this compound has a chiral center at the seventh carbon, it can exist in two different stereoisomeric forms: (R)- and (S)-7-methylheptadecane. Research has shown that insects can distinguish between these stereoisomers, and often only one specific form is biologically active. pnas.orgnih.gov For the western hemlock looper, bioassays revealed that the (7S) enantiomer of this compound is a synergistic component of its sex pheromone. sfu.ca In a remarkable display of conservation across vast evolutionary distances, polarimetric analysis of 36 different methyl-branched hydrocarbons isolated from nine different insect orders showed that all had the (R)-configuration, suggesting a deeply conserved biosynthetic pathway. pnas.org This stereochemical specificity is a key mechanism for ensuring that communication signals are only recognized by members of the same species, preventing costly mating errors. pnas.orgnih.gov
| Insect Species | Order | Role of this compound | Specificity Mechanism | Reference |
|---|---|---|---|---|
| Rusicada privata (Hibiscus Leaf Caterpillar) | Lepidoptera | Major (sole identified) female sex pheromone. | Acts as a single-component attractant. | nih.gov |
| Lambdina fiscellaria lugubrosa (Western Hemlock Looper) | Lepidoptera | Component of a multi-chemical sex pheromone blend. | Part of a specific blend with dimethylheptadecanes; the (7S) isomer is the active form. | sfu.ca |
| Various Species (e.g., Spring Hemlock Looper, Pitch Pine Looper) | Lepidoptera | Identified as a female sex pheromone component. | Often part of blends with other branched alkanes like 7,11-dimethylheptadecane. | pnas.org |
| General Observation Across 9 Orders | Coleoptera, Diptera, Hymenoptera, etc. | Component of cuticular hydrocarbons used for communication. | Stereochemistry is highly conserved; natural production is typically of the (R)-configuration. | pnas.org |
Environmental Fate and Biotransformation of 7 Methylheptadecane
Microbial Degradation in Petroleum and Environmental Contexts (General Branched Alkane Degradation)
While 7-methylheptadecane is highly resistant to degradation, it is not entirely immune to microbial action. The microbial degradation of hydrocarbons is a fundamental process in the environment, responsible for the natural cleanup of petroleum pollutants. nih.gov Branched alkanes like this compound are generally more resistant to microbial attack than their linear counterparts but are more susceptible than small aromatic and cyclic alkanes. nih.govfrontiersin.orgijcmas.com
The susceptibility of various hydrocarbon classes to microbial degradation generally follows this order:
Linear alkanes > Branched alkanes > Small aromatics > Cyclic alkanes > Polycyclic aromatic hydrocarbons (PAHs) nih.govfrontiersin.org
This hierarchy is due to the molecular structure; the methyl branch in compounds like this compound presents a steric hindrance to the enzymes produced by microorganisms. ijcmas.com
Aerobic Degradation: Under aerobic conditions, bacteria, fungi, and algae are the primary agents of hydrocarbon degradation. nih.govenviro.wiki The initial and often rate-limiting step in the aerobic degradation of alkanes is the introduction of molecular oxygen into the hydrocarbon molecule. enviro.wikikemdiktisaintek.go.id This is catalyzed by a class of enzymes called oxygenases, such as alkane hydroxylases, which convert the alkane into an alcohol. enviro.wikikemdiktisaintek.go.idmdpi.com This initial product is then further oxidized to an aldehyde, then a fatty acid, which can be metabolized by the cell through the β-oxidation pathway. enviro.wiki
Anaerobic Degradation: In the absence of oxygen, anaerobic degradation of alkanes is possible but occurs at a much slower rate. enviro.wikimdpi.com This process relies on different biochemical pathways and the use of alternative electron acceptors like nitrate (B79036) or sulfate. enviro.wiki One key mechanism for anaerobic alkane activation is the addition of fumarate (B1241708) to the alkane molecule, a reaction catalyzed by the enzyme benzylsuccinate synthase or a similar glycyl-radical enzyme. enviro.wikikemdiktisaintek.go.idresearchgate.net This forms an alkylsuccinate derivative, which is then further metabolized. kemdiktisaintek.go.idresearchgate.net This pathway has been observed for various alkanes in methanogenic cultures. mdpi.comresearchgate.net
Evidence from a modern microbialite in Cuatro Ciénegas, Mexico, shows the active degradation of this compound within the microbial community. nih.gov While it was the predominant branched hydrocarbon in all layers of the microbialite, its concentration decreased with depth, which was attributed to decomposition and recycling by heterotrophic bacteria in the deeper, anaerobic layers. nih.gov This indicates a shift from a surface community dominated by aerobic photoautotrophs (cyanobacteria producing the this compound) to a deeper community containing anaerobic heterotrophs that consume it. nih.gov
The table below lists some of the microbial genera known to be involved in the degradation of petroleum hydrocarbons, including branched alkanes.
| Microbial Genus | General Role in Hydrocarbon Degradation | Source(s) |
|---|---|---|
| Acinetobacter | Capable of utilizing n-alkanes (C10–C40) and other petroleum components like iso-alkanes. nih.govmdpi.com | nih.govmdpi.com |
| Pseudomonas | Frequently cited as a potent degrader of various hydrocarbons, including alkanes and aromatics. nih.gov | nih.gov |
| Rhodococcus | Known for its broad enzymatic capacity to degrade a wide range of hydrocarbons. nih.gov | nih.gov |
| Marinobacter | A marine bacterium capable of degrading n-alkanes and PAHs in saline environments. frontiersin.org | frontiersin.org |
| Smithella | A bacterium implicated in the anaerobic degradation of alkanes via the fumarate addition pathway in methanogenic conditions. mdpi.com | mdpi.com |
| Burkholderia | Identified as a potential organism for hydrocarbon degradation in contaminated soils. nih.gov | nih.gov |
Diagenetic Alterations in Geochemical Cycles
Diagenesis encompasses the sum of physical, chemical, and biological processes that alter sedimentary organic matter after its initial deposition. teiwm.gr During diagenesis, biological molecules are transformed into geochemical fossils, which can be preserved in the rock record. teiwm.gr The key diagenetic feature of this compound is its exceptional stability and resistance to alteration. d-nb.inforesearchgate.net
Normal and mid-chain branched alkanes are considered among the most refractory lipids, meaning they are chemically robust and tend to survive diagenetic processes with their original structure intact. d-nb.infocopernicus.org This high degree of preservation is a primary reason why this compound is an effective and reliable biomarker. d-nb.inforesearchgate.net Its structural integrity allows it to be traced from its biological source—primarily cyanobacteria—directly to ancient sediments. vulcanchem.comnih.gov
The stability of this compound contrasts significantly with that of other types of biomarkers. For example, pigments like carotenoids have conjugated systems of double bonds that are very labile and easily destroyed during diagenesis. copernicus.org Similarly, other complex lipids like bacteriohopanepolyols (BHPs) and heterocyst glycolipids (HGs) have sparser information on their diagenetic stability, though they are thought to preserve well under strongly reducing conditions. d-nb.inforesearchgate.netcopernicus.org The differential preservation of various biomarkers is a critical consideration in paleoenvironmental studies. The presence of a stable compound like this compound alongside the absence of a more labile one does not necessarily mean the source organism for the labile compound was absent; it may simply reflect the preferential degradation of the less stable molecule. copernicus.orgresearchgate.net
In geochemical cycles, the preservation of this compound provides a direct link to past primary productivity by cyanobacteria. nih.gov For example, in a study of a freshwater microbialite, the decrease in this compound concentration with depth, relative to other bacterial alkanes, was interpreted as a signal of the shift from an aerobic, photoautotrophic community at the surface to an anaerobic, heterotrophic community in the subsurface that actively recycled the cyanobacterial biomass. nih.gov This illustrates how the "alteration" of the this compound signal is not a chemical transformation of the molecule itself, but rather its removal through biodegradation, which is in itself a key diagenetic process.
The table below compares the relative diagenetic stability of this compound with other common organic biomarkers found in sediments.
| Biomarker Class | Example Compound(s) | Relative Diagenetic Stability | Common Source Organism(s) | Source(s) |
|---|---|---|---|---|
| Mid-Chain Branched Alkanes | This compound, 6-Methylheptadecane | Very High (Refractory) | Cyanobacteria | d-nb.inforesearchgate.netcopernicus.org |
| n-Alkanes | Heptadecane (B57597) (n-C17) | High | Algae, Cyanobacteria, Plants | teiwm.grcsic.es |
| Acyclic Isoprenoids | Pristane, Phytane | High | Photosynthetic organisms (from chlorophyll), Archaea | csic.es |
| Heterocyst Glycolipids (HGs) | - | Moderate to High (especially in anoxic conditions) | Heterocystous Cyanobacteria | researchgate.netcopernicus.orgcopernicus.org |
| Bacteriohopanepolyols (BHPs) | - | Moderate to High (especially in anoxic conditions) | Bacteria (including some cyanobacteria) | copernicus.org |
| Carotenoids | Echinenone, Zeaxanthin | Low (Labile) | Cyanobacteria, Algae, Plants | d-nb.infocopernicus.org |
Applied Research Directions and Potential Technologies
Biofuel Research and Development
As the world seeks sustainable alternatives to fossil fuels, hydrocarbons produced by microorganisms are a significant area of investigation. 7-Methylheptadecane, a natural product of certain cyanobacteria, is being evaluated for its potential as a component of next-generation biofuels.
Production by Engineered Cyanobacteria for Hydrocarbon Biofuel Production
Cyanobacteria are photosynthetic microorganisms that can be genetically engineered to produce a variety of biofuels directly from carbon dioxide, offering a sustainable advantage over first- and second-generation biofuels that often rely on agricultural land and resources. nih.govucs.orgtechexplorist.com Several species of cyanobacteria naturally produce alkanes, including this compound, through a biosynthetic pathway involving a fatty acyl-ACP reductase (AAR) and an aldehyde-deformylating oxygenase (ADO). nih.govcopernicus.orgcopernicus.orgd-nb.infonih.gov
Research has identified that the AAR/ADO pathway is responsible for the synthesis of saturated alkanes like heptadecane (B57597) and branched alkanes like this compound. nih.govplos.org Studies have characterized the hydrocarbon profiles of numerous cyanobacterial strains, noting that this compound is commonly produced by filamentous and heterocystous types, and has also been identified in the unicellular cyanobacterium Gloeobacter violaceus PCC 7421 for the first time. nih.govplos.orgplos.org
Metabolic engineering efforts are focused on enhancing the production of these hydrocarbons. sandia.govnih.gov By modifying intrinsic metabolic pathways or introducing exogenous genes, scientists aim to increase the yield of specific alkanes. nih.govnih.govfrontiersin.org For example, research into model cyanobacteria such as Synechococcus sp. PCC 7002 explores strategies to channel more carbon toward the production of fatty acid precursors, which are then converted into alkanes like this compound. nih.govnih.govfrontiersin.org The ultimate goal is to develop robust, high-yield cyanobacterial "cell factories" capable of scalable, cost-effective production of fuel-grade hydrocarbons. techexplorist.comsandia.gov
Evaluation as a Diesel Fuel Candidate (Cetane Rating)
A critical parameter for evaluating diesel fuel quality is the cetane number (CN), which measures the fuel's ignition delay—the time between injection into the combustion chamber and the start of combustion. chipexpress.comfuellogic.net A higher cetane number indicates a shorter ignition delay, leading to more complete combustion, smoother engine operation, and lower emissions. chipexpress.comfuellogic.net Standard diesel fuels for highway use typically require a cetane number between 45 and 55, with the European standard EN 590 mandating a minimum of 51. fuellogic.netcrownoil.co.uk
The table below compares the cetane number of this compound to other relevant fuel components.
| Compound Name | Cetane Number (CN) | Fuel Type Application |
| This compound | 66 | Promising Biofuel Candidate plos.orgosti.gov |
| n-Heptadecane | 105 | High Cetane Reference plos.org |
| Standard Diesel Fuel | 40–55 | Conventional Vehicle Fuel plos.orgfuellogic.net |
| Iso-cetane | 15 | Low Cetane Reference Fuel osti.gov |
Pest Management Strategies (Pheromone-Based Control)
Chemical communication is vital for many insects, governing behaviors such as mating, aggregation, and species recognition. nih.govscielo.br Cuticular hydrocarbons (CHCs), which primarily serve to prevent desiccation, often double as chemical signals or pheromones. scielo.br this compound has been identified as a key component of the sex pheromone system in several insect species, making it a valuable tool for developing environmentally benign pest management strategies. nih.govunl.edumdpi.com
Pheromone-based controls, such as mating disruption and mass trapping, offer a species-specific and non-toxic alternative to conventional insecticides. unl.edumdpi.com For instance, this compound is the major female-produced sex pheromone of Rusicada privata (the hibiscus leaf caterpillar), a significant pest in urban landscapes. nih.gov Field trials have confirmed that synthetic this compound can successfully attract males, demonstrating its potential for use in monitoring and controlling this pest. nih.gov
In other species, such as the spring hemlock looper (Lambdina athasaria) and the pitch pine looper (Lambdina pellucidaria), this compound is part of a two-component pheromone blend. hebmu.edu.cn Research has shown that for these moths, only the specific stereoisomer, (S)-7-methylheptadecane, is biologically active, highlighting the importance of stereochemistry in pheromone synthesis and application. hebmu.edu.cntandfonline.com The identification and synthesis of such compounds are crucial first steps toward creating effective and sustainable integrated pest management (IPM) programs. nih.govresearchgate.net
The table below lists insect species where this compound has been identified as a significant pheromone component.
| Insect Species | Common Name | Role of this compound |
| Rusicada privata | Hibiscus Leaf Caterpillar | Major sex pheromone nih.gov |
| Lambdina athasaria | Spring Hemlock Looper | Component of female sex pheromone hebmu.edu.cn |
| Lambdina pellucidaria | Pitch Pine Looper | Component of female sex pheromone hebmu.edu.cn |
Model Compound Studies in Hydrocarbon Geochemistry
Organic geochemistry uses biological marker compounds, or "biomarkers," to reconstruct past environments and understand the origins of organic matter in sediments and petroleum. lyellcollection.org These molecular fossils provide specific information about the organisms present at the time of deposition. lyellcollection.org
Branched alkanes, such as this compound, are considered important biomarkers for cyanobacteria. copernicus.orgnih.govplos.org The presence of 7- and 8-methylheptadecanes in ancient sediments is often linked to cyanobacterial inputs into the organic material. lyellcollection.org Because these compounds can be well-preserved over geological time, they serve as robust indicators for the presence of diazotrophic (nitrogen-fixing) cyanobacteria in past aquatic ecosystems. copernicus.orgcopernicus.org For example, studies of Baltic Sea sediments have used the relative abundance of 6- and 7-methylheptadecanes to reconstruct the history of cyanobacterial blooms over centuries, extending knowledge far beyond modern observational records. copernicus.orgcopernicus.orgd-nb.inforesearchgate.net
Furthermore, this compound can be used as a model compound in laboratory and computational studies to understand the complex processes of hydrocarbon formation, migration, and alteration under geological conditions. cup.edu.cn By studying the behavior of individual, well-characterized compounds like this compound, geochemists can gain insights into the broader transformations that affect complex mixtures like crude oil. These studies are valuable for petroleum exploration and for understanding the carbon cycle over geological timescales. lyellcollection.orgcup.edu.cn
Future Research Perspectives and Emerging Areas
Detailed Elucidation of Biosynthetic Enzymes and Mechanisms in Cyanobacteria (e.g., Methyltransferase)
The biosynthesis of 7-methylheptadecane in cyanobacteria represents a fascinating intersection of fatty acid and hydrocarbon metabolism, yet the precise enzymatic machinery remains a subject of intensive research. While the general pathway is hypothesized to involve the methylation of a fatty acid precursor followed by a terminal conversion to an alkane, the specific enzymes and their catalytic mechanisms require further elucidation. Future research is focused on identifying and characterizing the key methyltransferase responsible for adding a methyl group to the C7 position of a C18 fatty acyl chain, likely an acyl-ACP (Acyl Carrier Protein) substrate.
A central research goal is the isolation and in vitro reconstitution of the complete enzymatic cascade. This involves identifying the specific methyltransferase that utilizes S-adenosyl-L-methionine (SAM) as the methyl donor. Gene knockout studies in cyanobacterial strains like Synechococcus sp. are critical for pinpointing candidate genes. Subsequent heterologous expression of these genes in model organisms such as Escherichia coli will allow for the production of purified enzymes. Biochemical assays can then confirm their substrate specificity (e.g., preference for hexadecanoyl-ACP vs. octadecanoyl-ACP) and catalytic activity. Furthermore, structural biology approaches, including X-ray crystallography and cryo-electron microscopy, are needed to solve the three-dimensional structures of these enzymes. This will provide unprecedented insight into the active site architecture, explaining how the enzyme achieves regiospecificity for the C7 position and how it interacts with the long acyl chain.
| Proposed Biosynthetic Step | Key Enzyme Class | Putative Substrate | Putative Product | Key Research Question |
| 1. Fatty Acid Elongation | Fatty Acid Synthase (FAS) | Acetyl-CoA, Malonyl-CoA | C18 Acyl-ACP | Is a specialized FAS complex involved or the housekeeping system? |
| 2. Regiospecific Methylation | SAM-dependent Methyltransferase | C18 Acyl-ACP | 7-Methyl-C18-Acyl-ACP | What is the gene identity and structure of this enzyme? |
| 3. Chain-length Processing | Thioesterase / Reductase | 7-Methyl-C18-Acyl-ACP | 7-Methyloctadecanoic acid / aldehyde | What is the immediate precursor for the final alkane-forming step? |
| 4. Alkane Formation | Decarboxylase / Decarbonylase | 7-Methyloctadecanoic acid / aldehyde | This compound | Is the mechanism a photodecarboxylation (e.g., FAP) or a P450-mediated pathway (e.g., OleT)? |
Exploration of Broader Ecological Roles and Inter-organismal Interactions of this compound
While this compound is well-documented as a cuticular hydrocarbon and a component of sex pheromones in numerous insect species, its ecological function as a cyanobacterial metabolite is less understood. Future research must move beyond identification and investigate its role as a semiochemical in aquatic and terrestrial ecosystems. A primary focus is to determine if cyanobacterially-produced this compound acts as an allomone (deterring grazers like zooplankton), a kairomone (unintentionally signaling the presence of a food source to other organisms), or a synomone (mediating a symbiotic relationship).
Controlled laboratory experiments are essential to test these hypotheses. For example, exposing different species of Daphnia or rotifers to water conditioned with this compound-producing cyanobacteria versus non-producing mutants could reveal effects on grazing rates, survival, and reproduction. Furthermore, its role in structuring microbial mat communities needs exploration. It may function in inter-species communication among bacteria, influencing biofilm formation or competitive interactions. In the context of insect chemical ecology, a significant knowledge gap exists in understanding how environmental this compound (e.g., from cyanobacterial blooms) might interfere with or augment the pheromonal communication of insects that use the same compound, potentially disrupting mating behaviors.
| Organism Type | Potential Ecological Role of this compound | Hypothesized Interaction | Future Research Approach |
| Zooplankton (e.g., Daphnia) | Allomone (Grazing Deterrent) | Cyanobacteria-Grazer | Quantify grazing rates on cyanobacteria with/without 7-MHD production. |
| Insects (e.g., Moths, Beetles) | Pheromone / Kairomone | Intra-species (Mating) / Plant-Herbivore | Analyze the effect of environmental 7-MHD on insect trap captures and mating success. |
| Other Microbes (Bacteria, Algae) | Allelochemical | Microbe-Microbe | Co-culture experiments to assess impacts on growth and biofilm formation. |
| Higher Plants | Cuticular Hydrocarbon | Plant-Environment / Plant-Insect | Investigate its role in waterproofing, UV protection, and defense against phytophagous insects. |
Development of Novel High-Resolution Analytical Techniques for Stereoisomer Analysis in Complex Mixtures
The methyl group at the C7 position of this compound creates a chiral center, resulting in two stereoisomers: (R)-7-methylheptadecane and (S)-7-methylheptadecane. Biological systems often exhibit high stereospecificity, meaning one isomer may be highly active as a pheromone while the other is inactive or even inhibitory. Standard analytical methods like Gas Chromatography-Mass Spectrometry (GC-MS) cannot differentiate between these enantiomers. Therefore, a critical area for future research is the development and refinement of high-resolution analytical techniques capable of separating and quantifying these isomers in complex environmental and biological matrices.
The primary approach involves chiral gas chromatography, which uses a stationary phase containing a chiral selector (e.g., modified cyclodextrins). Future work should focus on developing new chiral stationary phases with higher thermal stability and better resolving power for long-chain branched alkanes. A promising frontier is the application of comprehensive two-dimensional gas chromatography (GC×GC) coupled with a chiral column in one of the dimensions. This technique provides vastly superior separation capacity, allowing for the resolution of specific stereoisomers from a complex background of structurally similar hydrocarbons found in sediment or insect cuticular extracts. Furthermore, coupling these advanced separation techniques with high-resolution mass spectrometry (HRMS) will enable confident identification and trace-level quantification, which is essential for ecological and paleoclimatic studies.
| Analytical Technique | Principle of Operation | Advantage for Stereoisomer Analysis | Limitation / Area for Development |
| Chiral GC-MS | Separation based on transient diastereomeric interactions with a chiral stationary phase. | Direct separation and quantification of (R) and (S) isomers. | Co-elution with other compounds; limited availability of highly effective stationary phases for alkanes. |
| Comprehensive GC×GC-MS | Two columns with different selectivity are coupled, providing enhanced separation in two dimensions. | Unsurpassed resolving power for complex mixtures; can isolate isomers from interfering matrix components. | Complex data analysis; higher instrument cost and operational complexity. |
| Chiral Supercritical Fluid Chromatography (SFC) | Uses a supercritical fluid (e.g., CO2) as the mobile phase with a chiral stationary phase. | Fast separations at lower temperatures, potentially preventing isomer degradation. | Less established for non-polar hydrocarbon analysis compared to GC. |
| Nuclear Magnetic Resonance (NMR) with Chiral Shift Reagents | Reagents bind to enantiomers to form diastereomeric complexes, inducing different chemical shifts. | Provides absolute structural confirmation without chromatographic separation. | Requires relatively large amounts of pure sample; not suitable for trace analysis. |
Biotechnological Optimization for Enhanced Production in Microbial Systems
The unique structure of this compound makes it a valuable target for biotechnological production, serving as a potential biofuel component or a high-value semiochemical for pest management. Future research is heavily invested in engineering microbial chassis, such as E. coli or Saccharomyces cerevisiae, for the high-titer production of this specific branched alkane. This involves a multi-faceted metabolic engineering strategy.
The first step is the successful heterologous expression of the complete biosynthetic pathway from cyanobacteria. This requires not only identifying the correct genes (as discussed in 10.1) but also optimizing their expression levels and codon usage for the new host. The second, and more challenging, step is to re-route the host's central metabolism to increase the flux towards the necessary precursors: a C18 fatty acyl chain and the methyl donor, SAM. This can involve upregulating the fatty acid synthesis (FAS) pathway and the methionine cycle while simultaneously knocking out competing pathways that drain these precursor pools. A third frontier is enzyme engineering, where the identified methyltransferase and alkane-forming enzymes could be mutated to improve their catalytic efficiency (kcat/Km) and stability within the industrial fermentation environment.
| Engineering Strategy | Metabolic Target | Specific Approach | Expected Outcome |
| Pathway Introduction | Heterologous Expression | Introduce cyanobacterial methyltransferase and alkane synthase genes into E. coli. | De novo production of this compound. |
| Precursor Supply Enhancement | Fatty Acid Synthesis (FAS) | Overexpress key FAS enzymes (e.g., Acc, FabD) and thioesterases. | Increased pool of C18-acyl precursors. |
| Precursor Supply Enhancement | Methyl Cycle | Overexpress SAM synthetase (metK) and enzymes in the methionine biosynthesis pathway. | Increased availability of SAM for methylation. |
| Competing Pathway Deletion | Beta-oxidation / Other Pathways | Knock out genes like fadD or fadE to prevent degradation of fatty acid intermediates. | Reduced loss of precursors to native metabolism. |
| Enzyme Optimization | Protein Engineering | Use directed evolution or site-directed mutagenesis on the methyltransferase. | Improved enzyme activity, stability, and regiospecificity. |
Refinement of Paleoclimatic and Paleoenvironmental Proxies
Monomethyl alkanes (MMAs), including this compound, preserved in sedimentary archives are emerging as powerful biomarkers, or "proxies," for reconstructing past environmental conditions. The relative abundance and isomeric distribution of MMAs produced by cyanobacteria have been linked to growth temperature. However, for this compound to become a robust and reliable proxy, significant refinement and calibration are required.
Future research must focus on building a comprehensive "training set" by culturing a wide diversity of cyanobacterial species under tightly controlled laboratory conditions. This involves systematically varying parameters like temperature, salinity, pH, and nutrient levels and analyzing the precise changes in the production of 7- and 8-methylheptadecane (B84348) isomers. This will help establish quantitative transfer functions that link specific isomer ratios to environmental variables. Another critical area is investigating the potential for diagenesis—the alteration of organic matter after deposition in sediment—to change the original biomarker signal. Artificial maturation experiments (pyrolysis) on cyanobacterial biomass can simulate geological time and temperature, revealing the stability of this compound and whether its structure is altered. Finally, field-based studies that couple water column measurements with analysis of underlying surface sediments are needed to ground-truth the proxy in modern environments before it is applied to ancient records.
| Factor Influencing Proxy | Challenge to Reliability | Required Research for Refinement |
| Species-specific Production | Different cyanobacterial species may produce different isomer ratios under the same conditions. | Culture a wide range of environmentally relevant cyanobacteria to map their MMA "fingerprints." |
| Multiple Environmental Controls | Production may be influenced by factors other than temperature (e.g., salinity, nutrients). | Conduct multi-variable controlled culture experiments to deconvolve the effects of different parameters. |
| Diagenetic Alteration | The original biomarker signal could be altered over geological time by heat and pressure. | Perform laboratory-based artificial maturation experiments on cyanobacterial biomass and pure compounds. |
| Non-cyanobacterial Sources | Other organisms (e.g., other bacteria, plants) could potentially contribute to the sedimentary pool. | Analyze a broad range of organisms to identify and rule out significant alternative sources of this compound. |
Investigating the Degradation Pathways and long-term Stability in various Environmental Compartments
Understanding the environmental fate of this compound is crucial for interpreting its role as both an ecological signal and a geological biomarker. As a semi-volatile organic compound, its persistence and degradation pathways dictate its signaling distance and lifespan in ecological contexts, while its long-term stability is a prerequisite for its use as a paleoclimatic proxy. Future research must systematically investigate its degradation under a range of environmentally relevant conditions.
| Degradation Process | Environmental Compartment | Key Mediating Factor | Research Objective |
| Biotic Degradation | |||
| Aerobic Biodegradation | Water Column, Surface Sediments | Aerobic bacteria (e.g., Pseudomonas, Rhodococcus) | Isolate and characterize microbes that utilize 7-MHD as a carbon source; identify metabolic pathway. |
| Anaerobic Biodegradation | Anoxic Sediments, Deep Water | Anaerobic bacteria (e.g., sulfate-reducers) | Determine if anaerobic degradation occurs and quantify rates, which is critical for biomarker preservation. |
| Abiotic Degradation | |||
| Photodegradation | Sunlit Surface Waters (Photic Zone) | Hydroxyl radicals (•OH), UV radiation | Measure the photochemical half-life of 7-MHD in aqueous systems. |
| Thermal Alteration (Diagenesis) | Deep Sediments | Temperature, Pressure, Time | Quantify the stability and potential for structural isomerization under simulated geological conditions. |
Q & A
Q. How can researchers optimize extraction protocols for this compound in lipid-rich sedimentary matrices?
- Methodological Answer : Compare Soxhlet vs. ASE extraction efficiencies using surrogate standards (e.g., 5α-cholestane). Optimize solvent polarity (e.g., dichloromethane:methanol 9:1 v/v) and perform sequential extraction to isolate non-polar lipids. Validate recovery rates via isotopic dilution .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
